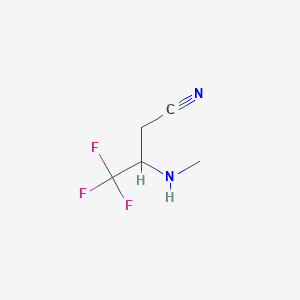

![molecular formula C14H17NO3 B2505892 1-甲基-7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸苄酯 CAS No. 1639944-21-0](/img/structure/B2505892.png)

1-甲基-7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

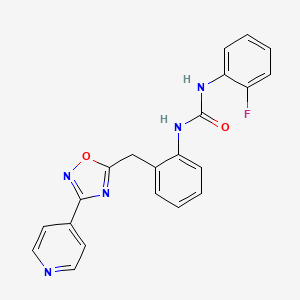

Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a compound that falls within the category of azabicyclo compounds, which are of significant interest in medicinal chemistry due to their conformationally restricted structures that can mimic the bioactive conformations of flexible linear molecules. Although the specific compound is not directly mentioned in the provided papers, the general class of azabicyclo compounds is well-represented, indicating the importance of these structures in the development of new pharmaceuticals.

Synthesis Analysis

The synthesis of azabicyclo compounds is a topic of active research. For instance, an efficient multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, which serves as a versatile building block for further derivatization, particularly of the cyclobutane ring, to yield novel piperidine derivatives . This indicates that similar methodologies could potentially be applied to synthesize the compound , with an emphasis on selective functionalization to achieve the desired molecular architecture.

Molecular Structure Analysis

Azabicyclo compounds are characterized by their rigid structures, which can influence the biological activity of the molecules by restricting their conformational freedom. The molecular structure of these compounds is crucial as it can affect their interaction with biological targets. The synthesis of conformationally constrained prolines, which are derivatives of azabicyclo compounds, demonstrates the importance of the molecular structure in designing bioactive molecules .

Chemical Reactions Analysis

The reactivity of azabicyclo compounds is diverse, as evidenced by the isolation and characterization of 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates, which can undergo ring opening to yield thiosulfonates or methyl sulfides under specific conditions . This highlights the potential for complex chemical transformations within the azabicyclo framework, which could be relevant for the functionalization of Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo compounds are influenced by their structural features, such as the presence of heteroatoms and the degree of saturation within the ring system. For example, the synthesis of a complex azabicyclo compound with a chloromethyl and methoxy group demonstrates the intricate interplay between different functional groups and the core bicyclic structure, which can affect properties like solubility, stability, and reactivity . These properties are essential for the practical application of these compounds in medicinal chemistry.

科学研究应用

合成和转化为四氢呋喃衍生物

Mollet 等人 (2012) 和 Leemans 等人 (2010) 描述了双环 β-内酰胺的合成,它们转化为顺式-3-氨基四氢呋喃-2-羧酸甲酯。这些转化涉及氢解和分子内亲核取代,展示了类似化合物在有机合成中的化学多功能性 (Mollet, D’hooghe, & Kimpe, 2012); (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).

抗肿瘤活性

Singh 和 Micetich (2003) 讨论了具有抗肿瘤活性的 4-氧杂-1-氮杂双环[3.2.0]庚烷-7-酮衍生物。某些衍生物,特别是那些具有酯、酰胺和醚衍生物的衍生物,对癌细胞系表现出细胞毒性,突出了潜在的治疗应用 (Singh & Micetich, 2003).

分子内氢抽象

Francisco、Herrera 和 Suárez (2003) 描述了手性 7-氧杂-2-氮杂双环[2.2.1]庚烷和 8-氧杂-6-氮杂双环[3.2.1]辛烷环系的合成。他们的方法涉及分子内氢抽象,可用于制备这些双环阵列和碳水化合物的选择性氧化 (Francisco, Herrera, & Suárez, 2003).

对映纯类似物的合成

Avenoza 等人 (2002) 报告了对映体纯的 2-羟基-7-氮杂双环[2.2.1]庚烷-1-羧酸的合成,它们是 3-羟基脯氨酸的类似物。这展示了类似化合物在创建生物分子的受限类似物中的应用 (Avenoza, Barriobero, Busto, Cativiela, & Peregrina, 2002).

氮杂双环脯氨酸类似物的合成

Gil、Buñuel 和 Cativiela (2006) 证明了 β-内取代氮杂双环脯氨酸类似物的合成。他们开发了一种甲酰基衍生物的差向异构化方法,扩大了合成此类双环体系的可能性 (Gil, Buñuel, & Cativiela, 2006).

抗菌活性

Tsubouchi、Tsuji、Yasumura 和 Ishikawa (1994) 合成了一系列 2-氧杂异头孢菌素,对革兰氏阳性菌(包括耐甲氧西林金黄色葡萄球菌 (MRSA))表现出有效的抗菌活性。这突出了类似化合物潜在的生物医学应用 (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994).

属性

IUPAC Name |

benzyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14-7-8-15(9-12(14)18-14)13(16)17-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZPRJMVWGWTGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(CC1O2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

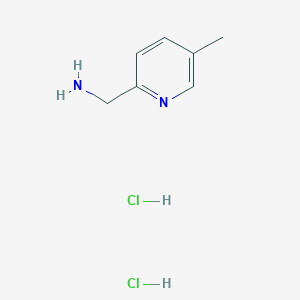

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

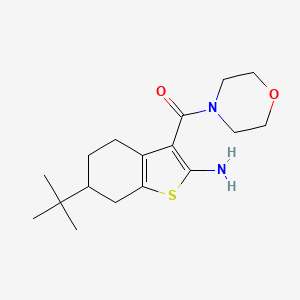

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)

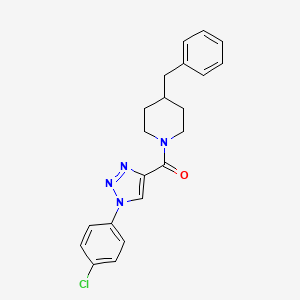

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2505825.png)

![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)